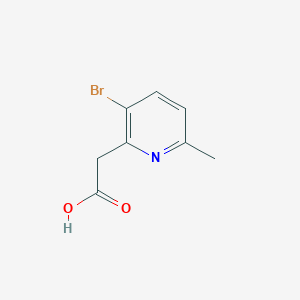

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of BMMA has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving BMMA are not detailed in the search results, general reactions involving similar compounds are available. For instance, bromoacetyl and chloroacetyl moieties are stable under the reactions conditions used in t-butoxycarbonyl (tBOC)-based peptide chemistry, including the deprotection steps using anhydrous hydrogen fluoride at -5 to 0°C .Scientific Research Applications

Copper(II) Complexes with Sterically Demanding Ligands

The study by Smolentsev (2017) focuses on copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands, highlighting the influence of steric hindrance on coordination geometry. The presence of a 6-methyl group on the pyridine ring alters the typical octahedral geometry to either a distorted square-pyramidal or a distorted trigonal-bipyramidal arrangement. This research provides a deeper understanding of how substituents affect metal-ligand interactions, which is crucial for designing metal-organic frameworks and catalysts (Smolentsev, 2017).

Synthesis of Pyridine-substituted Acids

Chui et al. (2004) investigated the synthesis and structural characteristics of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids. Their work demonstrates the regioselective formation of 3-methyl substituted derivatives from citraconic anhydride. This research is significant for the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals (Chui et al., 2004).

Bromination of Pyridone Derivatives

Wibaut and Wagtendonk (2010) explored the bromination of 1-methyl-6-bromopyridone-2, leading to the formation of 1-methyl-3, 5, 6-tribromopyridone-2. This study sheds light on the reactivity of bromine atoms in pyridine derivatives, which is essential for synthetic chemistry and the development of halogenated organic molecules (Wibaut & Wagtendonk, 2010).

Crystal Structure of Pyridine Herbicides

Park et al. (2016) analyzed the crystal structure of a pyridine herbicide, providing insights into the intermolecular interactions and network formation. This research is crucial for understanding the structural basis of herbicidal activity and for the design of new agrochemicals (Park et al., 2016).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid It’s known that bromopyridine derivatives are often used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or organoboron reagents in its mechanism of action.

Mode of Action

The specific mode of action of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid In the context of suzuki–miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, the transition metal becomes oxidized through its donation of electrons to form a new metal-carbon bond. Transmetalation then occurs, where organic groups are transferred from boron to the metal . It’s possible that 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid participates in similar reactions.

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid Given its potential role in suzuki–miyaura coupling , it may be involved in pathways related to carbon–carbon bond formation. This could have downstream effects on the synthesis of complex organic molecules.

Result of Action

The specific molecular and cellular effects of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid Given its potential role in suzuki–miyaura coupling , it may contribute to the formation of carbon–carbon bonds, which could influence the structure and function of organic molecules.

Action Environment

The action environment of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid could be influenced by various factors. For instance, the compound’s stability might be affected by temperature, as suggested by storage recommendations for similar compounds . Additionally, the efficacy of its action in Suzuki–Miyaura coupling could be influenced by the presence of transition metals and organoboron reagents

properties

IUPAC Name |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUIWUJBHUKEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)

![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)